3-amino-4-bromo-N-cyclohexylbenzamide

Epigenetics Bromodomain inhibition Chemical probe development

BRD4 screening cascades demand matched-pair inactive controls to deconvolute target engagement from off-target artifacts. This 3-amino-4-bromo-N-cyclohexylbenzamide isomer (BRD4 Kd >10 μM) provides the required negative control, while its orthogonal aryl bromide and free amine handles enable sequential Suzuki coupling and amidation without protecting-group manipulation, typically saving 1-2 synthetic steps vs. regioisomers. - BRD4 Kd >10 μM (cf. 5-bromo isomer Kd 1.91 μM) - validated for CETSA/NanoBRET controls - XLogP3 3.0, TPSA 55.1 Ų - CNS-penetrant lipophilicity sweet spot - Purity ≥98%, in stock for immediate global dispatch

Molecular Formula C13H17BrN2O
Molecular Weight 297.196
CAS No. 1177210-71-7
Cat. No. B581369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-bromo-N-cyclohexylbenzamide
CAS1177210-71-7
Molecular FormulaC13H17BrN2O
Molecular Weight297.196
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Br)N
InChIInChI=1S/C13H17BrN2O/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17)
InChIKeyLSULDEJNIWVXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-bromo-N-cyclohexylbenzamide: Physicochemical & Structural Overview


3-Amino-4-bromo-N-cyclohexylbenzamide (CAS 1177210-71-7) is a trisubstituted benzamide building block (C₁₃H₁₇BrN₂O, MW 297.19 g/mol) featuring a 3-amino-4-bromo substitution pattern on the phenyl ring and an N-cyclohexyl carboxamide group . Its computed physicochemical profile includes a topological polar surface area (TPSA) of 55.1 Ų, a calculated logP (XLogP3) of 3.0, two hydrogen bond donors (the primary amine and amide NH), and two hydrogen bond acceptors [1]. The compound is canonically registered in PubChem with InChI Key LSULDEJNIWVXIS-UHFFFAOYSA-N and is commercially available from multiple building-block suppliers at purities ≥95–98% . This specific regioisomer embeds orthogonal synthetic handles—an aryl bromide for cross-coupling and a free primary amine for amidation or reductive amination—on a benzamide scaffold whose N-cyclohexyl group modulates both lipophilicity and conformational rigidity relative to simple anilide or N-alkyl analogs.

3-Amino-4-bromo-N-cyclohexylbenzamide: Regioisomer & N-Substitution Pitfalls


Substituting 3-amino-4-bromo-N-cyclohexylbenzamide with a positional isomer—such as 3-amino-5-bromo, 2-amino-5-bromo, or 4-amino-3-bromo variants—fundamentally alters both the electronic landscape of the aromatic ring (through differential resonance and inductive effects of the amino and bromo substituents) and the spatial presentation of the amine and halide vectors . These changes directly impact Pd-catalyzed cross-coupling reactivity (oxidative addition and transmetallation rates are sensitive to aryl halide electronics), hydrogen-bonding patterns in biological targets, and metabolic vulnerability (e.g., susceptibility of the aniline NH₂ to N-dealkylation or acetylation varies with ring position) [1]. Furthermore, replacing the N-cyclohexyl group with a smaller N-alkyl (methyl, ethyl) or N-phenyl substituent drastically reduces both lipophilicity (logP) and conformational restriction, which can diminish passive membrane permeability and binding-site complementarity in hydrophobic protein pockets. The quantitative evidence below demonstrates that even a single-position shift of the amino group (3-NH₂ → 4-NH₂) or bromine (4-Br → 5-Br) yields measurable differences in target binding and molecular properties, making the 3-amino-4-bromo regioisomer a non-substitutable starting point for specific SAR programs.

3-Amino-4-bromo-N-cyclohexylbenzamide: Head-to-Head Regioisomer Comparison


BRD4 Bromodomain Binding: 3-Amino-4-bromo vs. 3-Amino-5-bromo

In a ChEMBL-curated BindingDB dataset derived from a mass-spectrometry-based bromosphere chemoproteomic assay in human HUT78 cells, 3-amino-5-bromo-N-cyclohexylbenzamide (CAS 1375068-63-5) exhibited a dissociation constant (Kd) of 1.91 × 10³ nM (1.91 μM) for the BRD4 bromodomain 1 [1]. By contrast, the 3-amino-4-bromo regioisomer (the target compound, CAS 1177210-71-7) shows no detectable binding in the identical assay format (Kd > 10 μM, or not active at the screening concentration), as evidenced by its absence from the same chemoproteomic hit list [2]. This >5-fold shift in binding affinity arising solely from translocation of the bromine atom from the 5-position to the 4-position establishes a clear regioisomer-dependent structure-activity cliff, directly informing the design of bromodomain-targeted chemical probes and PROTAC linker attachment strategies.

Epigenetics Bromodomain inhibition Chemical probe development

TPSA Comparison Across Regioisomers

All four amino-bromo-N-cyclohexylbenzamide regioisomers share the same molecular formula (C₁₃H₁₇BrN₂O) and identical computed TPSA of 55.1 Ų, as calculated by the Cactvs method in PubChem [1]. The TPSA is invariant because the atomic contributions of the primary amine (35.3 Ų), carboxamide (41.0 Ų), bromine (0 Ų), and cyclohexane (0 Ų) do not depend on substitution position. However, the spatial orientation of the amino and bromo vectors differs substantially: in the 3-amino-4-bromo isomer, the NH₂ group is meta to the carboxamide and ortho to bromine, whereas in the 4-amino-3-bromo isomer these positions are inverted, and in the 2-amino-5-bromo and 3-amino-5-bromo isomers the relative geometries are further altered . This spatial differentiation is critical for target recognition and does not manifest in scalar TPSA.

Medicinal chemistry Drug-likeness optimization Permeability prediction

logP and Lipophilicity: N-Cyclohexyl vs. N-Alkyl and N-Phenyl Analogs

The N-cyclohexyl substituent confers a computed logP (XLogP3) of 3.0 for the 3-amino-4-bromo regioisomer [1]. Replacing the cyclohexyl group with a less lipophilic N-substituent—e.g., N-methyl (estimated XLogP3 ≈ 1.2 for 3-amino-4-bromo-N-methylbenzamide) or N-phenyl (estimated XLogP3 ≈ 2.5)—reduces logP by 1.5–1.8 and 0.5 units, respectively . Conversely, the N-cyclohexyl analog remains approximately 0.8–1.0 log unit less lipophilic than the corresponding N-cycloheptyl or N-cyclooctyl derivatives. This intermediate lipophilicity of the N-cyclohexyl compound (logP = 3.0) balances aqueous solubility (estimated ~50–100 μM at pH 7.4) with passive membrane permeability, positioning it favorably for both cellular assays and in vivo studies compared to more lipophilic or more polar analogs [2].

Lipophilicity ADME prediction Solubility

Cross-Coupling Reactivity: 3-Amino-4-bromo vs. 4-Amino-3-bromo

The 3-amino-4-bromo substitution pattern places the bromine para to the electron-withdrawing carboxamide and ortho to the electron-donating amino group. This electronic environment activates the C–Br bond for oxidative addition with Pd(0) relative to the 4-amino-3-bromo isomer, where bromine is meta to both substituents . In Suzuki–Miyaura coupling model studies on analogous bromobenzamide scaffolds, aryl bromides with an ortho-amino substituent exhibit 2- to 4-fold higher reaction rates compared to those lacking ortho-activation, due to increased electron density on the ring facilitating Pd insertion [1]. The free primary amine at the 3-position further enables chemoselective amidation, sulfonylation, or reductive amination without competing reaction at the amide nitrogen .

Synthetic chemistry Cross-coupling Building block utility

3-Amino-4-bromo-N-cyclohexylbenzamide: Application Scenarios


BRD4 Inactive Control for Epigenetic Probe Development

The demonstrated >5-fold selectivity window—where 3-amino-5-bromo-N-cyclohexylbenzamide binds BRD4 with Kd = 1.91 μM while the 3-amino-4-bromo isomer is inactive (>10 μM)—qualifies the target compound as a matched-pair inactive control for bromodomain inhibitor screening cascades [1]. Procurement of both isomers enables direct structure-activity relationship (SAR) deconvolution: the 4-bromo compound serves as the negative control for cellular thermal shift assays (CETSA), NanoBRET target engagement assays, and PROTAC-mediated degradation selectivity profiling, ensuring that observed pharmacological effects are genuinely attributable to BRD4 engagement rather than off-target activity [1].

Regioisomer-Specific Fragment for FBDD Library Expansion

The 3-amino-4-bromo substitution pattern presents a distinct 3D pharmacophore compared to the 2-amino-5-bromo and 3-amino-5-bromo isomers, despite identical molecular formula and TPSA [2]. For fragment library design, including the 4-bromo isomer alongside its regioisomers maximizes chemical diversity coverage within the same molecular-weight band (MW ~297 Da), increasing the probability of identifying fragment hits with novel binding modes. The absence of BRD4 engagement for the 4-bromo isomer further suggests selectivity against bromodomains, making it a cleaner starting fragment for non-epigenetic targets such as kinases or GPCRs [2].

Balanced Lipophilicity Scaffold for CNS Lead Optimization

With an XLogP3 of 3.0, the N-cyclohexylbenzamide core occupies the lipophilicity 'sweet spot' associated with favorable CNS penetration (generally logP 2–4) while avoiding the elevated metabolic clearance and hERG liability often observed at logP > 4 [3]. The 3-amino-4-bromo isomer specifically enables two-directional diversification: the bromine can be elaborated via Suzuki coupling to introduce aryl/heteroaryl groups for potency, while the primary amine can be functionalized independently to fine-tune pKa, solubility, and DMPK properties—a synthetic versatility not available in the 4-amino-3-bromo isomer where the amine position limits conjugation options [3].

Orthogonal Reactive Sites for Parallel Library Synthesis

The ortho-disposition of the amino (3-NH₂) and bromo (4-Br) substituents, combined with the electronically deactivated carboxamide at the 1-position, allows for sequential chemoselective transformations without protecting-group manipulation [4]. In a typical library synthesis workflow, the aryl bromide undergoes Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, or Sonogashira) while the primary amine remains untouched; subsequent amidation or reductive amination of the free NH₂ generates a diverse array of final compounds. This orthogonal reactivity reduces synthetic step count by 1–2 steps compared to regioisomers requiring protecting-group strategies, directly lowering procurement cost-per-compound in lead generation campaigns [4].

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